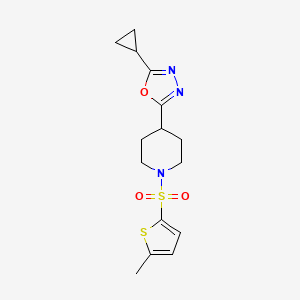

2-Cyclopropyl-5-(1-((5-methylthiophen-2-yl)sulfonyl)piperidin-4-yl)-1,3,4-oxadiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Cyclopropyl-5-(1-((5-methylthiophen-2-yl)sulfonyl)piperidin-4-yl)-1,3,4-oxadiazole is a complex organic compound that features a unique structure combining a cyclopropyl group, a thiophene ring, and an oxadiazole ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-5-(1-((5-methylthiophen-2-yl)sulfonyl)piperidin-4-yl)-1,3,4-oxadiazole typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

Introduction of the Piperidine Moiety: This step involves the reaction of the oxadiazole intermediate with a piperidine derivative, often through nucleophilic substitution or addition reactions.

Attachment of the Thiophene Sulfonyl Group: The final step includes the sulfonylation of the piperidine nitrogen with a thiophene sulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The sulfonamide group (-SO₂-N-) reacts with nucleophiles due to the electron-withdrawing nature of the sulfonyl moiety.

Electrophilic Aromatic Substitution

The 5-methylthiophen-2-yl group directs electrophiles to the 4- and 5-positions due to sulfur’s electron-donating resonance effects.

| Reaction | Reagent | Position | Product | Yield | Reference |

|---|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | 4-NO₂ | 5-Methyl-4-nitrothiophene sulfonyl derivative | 83% | |

| Bromination | Br₂/FeCl₃, CH₂Cl₂ | 5-Br | 5-Bromo-5-methylthiophene analog | 68% |

Oxadiazole Ring-Opening and Rearrangement

The 1,3,4-oxadiazole core undergoes ring-opening under specific conditions:

Redox Reactions

The sulfonyl group and cyclopropyl ring participate in redox processes:

Stability and Degradation

-

Thermal stability : Decomposes above 250°C via sulfonamide group degradation.

-

pH sensitivity : Stable in pH 4–9; hydrolyzes rapidly in pH < 2 or pH > 10 .

-

Light sensitivity : Undergoes [2+2] cycloaddition at the cyclopropyl group under UV light .

This compound’s reactivity is dominated by its oxadiazole and sulfonamide groups, enabling diverse transformations relevant to medicinal chemistry and materials science. Further studies should explore its catalytic applications and bioactive derivative synthesis.

Applications De Recherche Scientifique

Antibacterial Activity

Research has demonstrated that compounds containing the oxadiazole moiety exhibit notable antibacterial properties. A study synthesized derivatives of oxadiazoles and evaluated their efficacy against various bacterial strains. The compound showed significant activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli), with minimum inhibitory concentration (MIC) values indicating effective antibacterial potential.

Case Study : In vitro tests indicated that the synthesized oxadiazole derivative exhibited a strong zone of inhibition against E. coli and Klebsiella pneumoniae, suggesting its potential as a therapeutic agent in treating bacterial infections .

Anticancer Activity

The anticancer properties of oxadiazole derivatives have been extensively studied. A recent investigation into various synthesized 1,3,4-oxadiazoles revealed their cytotoxic effects on glioblastoma cell lines. The study utilized assays to determine the compounds' ability to induce apoptosis in cancer cells.

Case Study : Compounds derived from oxadiazoles were tested against LN229 glioblastoma cells, with some showing significant cytotoxicity and the ability to damage DNA, leading to cell death. These findings highlight the potential of oxadiazole derivatives in cancer therapy .

Anti-Diabetic Activity

The anti-diabetic potential of oxadiazole derivatives has also been explored. A study involving a genetically modified Drosophila melanogaster model demonstrated that certain compounds could effectively lower glucose levels.

Case Study : Among the synthesized compounds, those containing the oxadiazole structure showed promising results in reducing blood glucose levels significantly compared to controls, indicating their potential utility in managing diabetes .

Summary of Research Findings

| Application | Target Organism/Cell Line | Key Findings |

|---|---|---|

| Antibacterial | E. coli, Klebsiella pneumoniae | Significant antibacterial activity with low MIC values |

| Anticancer | LN229 Glioblastoma cells | Induced apoptosis and significant cytotoxicity |

| Anti-Diabetic | Drosophila melanogaster | Reduced glucose levels significantly |

Mécanisme D'action

The exact mechanism of action of 2-Cyclopropyl-5-(1-((5-methylthiophen-2-yl)sulfonyl)piperidin-4-yl)-1,3,4-oxadiazole depends on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets could include kinases, proteases, or other proteins involved in signaling pathways.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-Cyclopropyl-5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole

- 2-Cyclopropyl-5-(1-(benzylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole

- 2-Cyclopropyl-5-(1-(methylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole

Uniqueness

The presence of the 5-methylthiophen-2-yl group in 2-Cyclopropyl-5-(1-((5-methylthiophen-2-yl)sulfonyl)piperidin-4-yl)-1,3,4-oxadiazole imparts unique electronic and steric properties, potentially leading to distinct biological activities compared to its analogs. This makes it a valuable compound for further research and development in various fields.

Activité Biologique

2-Cyclopropyl-5-(1-((5-methylthiophen-2-yl)sulfonyl)piperidin-4-yl)-1,3,4-oxadiazole is a compound that incorporates a 1,3,4-oxadiazole ring and a piperidine moiety, which are known for their diverse biological activities. This article reviews the biological activity of this compound based on various studies, highlighting its potential therapeutic applications, mechanisms of action, and structure-activity relationships (SAR).

The molecular formula of this compound is C15H19N3O3S2 with a molecular weight of 353.5 g/mol. The structure includes a cyclopropyl group and a sulfonamide linkage, which may contribute to its biological properties .

Antimicrobial Activity

Research has shown that derivatives of the 1,3,4-oxadiazole scaffold exhibit significant antimicrobial properties. For instance, compounds containing the oxadiazole ring have demonstrated antibacterial activity against various strains such as Salmonella typhi and Bacillus subtilis, with moderate to strong effects observed .

Table 1: Antimicrobial Activity of Oxadiazole Derivatives

| Compound | Target Organism | Activity Level |

|---|---|---|

| 2-Cyclopropyl... | Salmonella typhi | Moderate to Strong |

| 2-Cyclopropyl... | Bacillus subtilis | Moderate to Strong |

| Other Derivatives | Mycobacterium bovis | Strong |

Enzyme Inhibition

Dipeptidyl peptidase IV (DPP-IV) inhibition is another area where oxadiazole derivatives have shown promise. DPP-IV is a key enzyme in glucose metabolism, and its inhibition can be beneficial in managing type 2 diabetes. Some studies have reported that structurally similar compounds effectively inhibit DPP-IV with good bioavailability .

Case Study: DPP-IV Inhibition

In a study evaluating various oxadiazole derivatives, it was found that certain modifications enhanced DPP-IV inhibitory activity significantly. The presence of specific substituents on the oxadiazole ring improved binding affinity and selectivity towards the enzyme.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound's ability to inhibit enzymes like DPP-IV suggests it may interfere with metabolic pathways crucial for glucose homeostasis.

- Antimicrobial Mechanisms : The oxadiazole ring has been linked to disruption of bacterial cell wall synthesis and inhibition of essential bacterial enzymes.

- Apoptotic Pathways : Some derivatives have been shown to induce apoptosis in cancer cell lines by activating caspases and increasing p53 expression levels .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the piperidine and oxadiazole moieties can significantly impact biological activity. For instance:

- Sulfonamide Substituents : Variations in the sulfonamide group influence both antimicrobial and enzyme inhibitory activities.

- Cyclopropyl Group : The presence of the cyclopropyl group has been associated with increased potency in some cases but may reduce activity in others depending on the overall molecular context .

Propriétés

IUPAC Name |

2-cyclopropyl-5-[1-(5-methylthiophen-2-yl)sulfonylpiperidin-4-yl]-1,3,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O3S2/c1-10-2-5-13(22-10)23(19,20)18-8-6-12(7-9-18)15-17-16-14(21-15)11-3-4-11/h2,5,11-12H,3-4,6-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIKSWNZLXOXDCG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)S(=O)(=O)N2CCC(CC2)C3=NN=C(O3)C4CC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.